Tenoxicam

COX selectivity IC50 enzyme inhibition

Tenoxicam (CAS 59804-37-4) is a thienothiazine oxicam NSAID with a 60–75-hour elimination half-life enabling once-daily dosing, near-equipotent COX-1/COX-2 inhibition, and superior early pain control at 4 hours post-surgery versus piroxicam. It demonstrates no cross-reactivity in patients with piroxicam-induced photodermatitis—a critical safety advantage. Its poor aqueous solubility makes it ideal for solid dispersion research (up to 96.5% drug release in 20 min). Procure ≥98% purity tenoxicam for analgesic, anti-inflammatory, or advanced formulation development.

Molecular Formula C13H11N3O4S2
Molecular Weight 337.4 g/mol
CAS No. 59804-37-4
Cat. No. B611289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenoxicam
CAS59804-37-4
SynonymsBRN-0572193;  BRN0572193;  BRN 0572193;  Tenoxicam;  Liman;  Octiveran
Molecular FormulaC13H11N3O4S2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3
InChIInChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)
InChIKeyLZNWYQJJBLGYLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tenoxicam (CAS 59804-37-4): A Long-Acting Oxicam NSAID for Sustained Pain and Inflammation Control


Tenoxicam (CAS 59804-37-4) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, characterized by a thienothiazine ring substitution that confers greater hydrophilicity compared to its benzothiazine analogs like piroxicam [1]. It is a potent, non-selective inhibitor of cyclooxygenase (COX) isoenzymes [2], with a remarkably long elimination half-life of approximately 60 to 75 hours, allowing for convenient once-daily dosing [3]. This combination of sustained systemic exposure and high plasma protein binding (~99%) [4] underpins its utility in managing chronic inflammatory and painful musculoskeletal conditions.

Beyond the Class: Why Tenoxicam's Specific Pharmacophore and PK Profile Preclude Simple Oxicam Interchange


Despite a shared core scaffold, the oxicam class exhibits profound differences in molecular pharmacology, pharmacokinetics, and clinical safety profiles that render generic substitution risky and scientifically invalid. Tenoxicam's unique thienothiazine ring distinguishes it from piroxicam's benzothiazine structure, altering its lipophilicity, tissue distribution, and metabolic fate [1]. Crucially, in vitro enzyme inhibition data reveal that tenoxicam is a near-equipotent, non-selective COX inhibitor, a profile that contrasts sharply with the COX-2 preferential activity of meloxicam [2]. These molecular differences translate into divergent clinical outcomes, including differential risks for gastrointestinal adverse events and unique photosensitivity profiles [3]. Therefore, the choice between tenoxicam and its analogs must be driven by specific, quantifiable evidence rather than class-level assumptions.

Quantitative Differentiators: Head-to-Head Evidence for Tenoxicam Selection


Balanced COX-1/COX-2 Inhibition Defines Tenoxicam's Non-Selective Profile vs. Meloxicam and Piroxicam

Tenoxicam is a near-equipotent, non-selective inhibitor of the COX-1 and COX-2 isoenzymes, a profile that distinguishes it from both the more COX-2-selective meloxicam and the highly COX-1-selective piroxicam. In a standardized in vitro assay using recombinant human enzymes expressed in COS-7 cells, tenoxicam exhibited a COX-2/COX-1 IC50 ratio of 1.34, indicating minimal selectivity [1]. This contrasts with reported ratios of 0.33 for meloxicam (COX-2 selective) and 33 for piroxicam (COX-1 selective) [2].

COX selectivity IC50 enzyme inhibition NSAID pharmacology

Superior Acute Analgesic Onset vs. Piroxicam in Postoperative Oral Surgery Model

In a direct, observer-blind, randomized controlled trial comparing analgesic efficacy in 58 patients after removal of impacted third molars, patients receiving tenoxicam experienced significantly less pain at 4 hours post-operatively compared to those receiving an equivalent dose of piroxicam [1]. This early pain relief advantage suggests a faster onset of analgesic effect, a crucial parameter in acute postoperative settings.

analgesic efficacy postoperative pain randomized controlled trial oral surgery

Improved Tolerability Profile vs. Piroxicam and Diclofenac in Large-Scale Arthrosis Trial

A large, double-blind, randomized multicenter study involving 1,630 outpatients directly compared tenoxicam (20 mg), piroxicam (20 mg), and diclofenac sodium retard (100 mg) [1]. While all three drugs demonstrated equivalent efficacy, tenoxicam demonstrated a superior tolerability profile, with a notably lower rate of treatment withdrawal and improved gastrointestinal (GI) and central nervous system (CNS) tolerance.

tolerability adverse events randomized controlled trial osteoarthritis

Lack of Cross-Reactivity in Piroxicam-Induced Photoallergy: A Critical Safety Differentiator

In patients with a confirmed history of piroxicam-induced photoallergy, tenoxicam can be used safely as it does not demonstrate cross-reactivity [1]. This is a critical clinical distinction, as piroxicam is well-known for its phototoxic and photoallergic potential, and a cross-reaction with other oxicams would limit therapeutic options.

photoallergy cross-reactivity photodermatitis safety

High-Value Application Scenarios Where Tenoxicam Provides Demonstrable Scientific Advantage


Chronic Musculoskeletal Pain Management in Populations Requiring Once-Daily Dosing

Tenoxicam's exceptionally long elimination half-life of 60-75 hours [1] ensures stable, 24-hour plasma concentrations with once-daily dosing, improving patient adherence in long-term management of rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Its efficacy in these conditions is well-established as equivalent to piroxicam and diclofenac [2].

Postoperative Analgesia with a Focus on Rapid Onset and Sustained Relief

The evidence of superior early pain control at 4 hours post-oral surgery compared to piroxicam [3] positions tenoxicam as a rational choice for postoperative pain management protocols where rapid analgesic onset is critical, while its long half-life provides sustained relief thereafter.

Anti-Inflammatory Therapy for Patients with a History of Photosensitivity

For patients requiring NSAID therapy but who have a documented history of piroxicam-induced photodermatitis, tenoxicam is a safe and effective alternative due to its demonstrated lack of cross-reactivity [4]. This application avoids the significant morbidity associated with photoallergic reactions.

Formulation Development for Enhanced Oral Bioavailability

Due to its inherent poor aqueous solubility, tenoxicam is an ideal candidate for advanced formulation strategies. Research shows that solid dispersion techniques can dramatically improve its dissolution rate, with optimized formulations achieving up to 96.5% drug release in 20 minutes compared to only 28.3% from commercial tablets [5]. This creates opportunities for developing novel, fast-acting oral dosage forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenoxicam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.